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Compound of Interest

Compound Name: ST-1006 Maleate

Cat. No.: B15139953 Get Quote

Technical Support Center: ST-1006 Maleate
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with ST-1006
Maleate.

Frequently Asked Questions (FAQs)
Q1: What is ST-1006 Maleate and what is its primary target?

ST-1006 Maleate is a potent and selective agonist for the histamine H4 receptor (H4R), with a

reported pKi value of 7.94.[1] The H4 receptor is a G protein-coupled receptor (GPCR)

primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T

cells, and is involved in inflammatory and immune responses.

Q2: What are the known on-target effects of ST-1006 Maleate?

As an H4R agonist, ST-1006 has been shown to induce downstream signaling events

associated with H4R activation. These include anti-inflammatory effects and the induction of

basophil migration.[1] In vivo studies in mice have also demonstrated its anti-inflammatory and

antipruritic (anti-itch) effects.

Q3: What are the potential off-target effects of ST-1006 Maleate?

While ST-1006 Maleate is reported to be a selective H4R agonist, researchers should be

aware of potential off-target interactions, primarily with other histamine receptor subtypes (H1R,

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15139953?utm_src=pdf-interest
https://www.benchchem.com/product/b15139953?utm_src=pdf-body
https://www.benchchem.com/product/b15139953?utm_src=pdf-body
https://www.benchchem.com/product/b15139953?utm_src=pdf-body
https://www.benchchem.com/product/b15139953?utm_src=pdf-body
https://www.medchemexpress.com/st-1006.html
https://www.benchchem.com/product/b15139953?utm_src=pdf-body
https://www.medchemexpress.com/st-1006.html
https://www.benchchem.com/product/b15139953?utm_src=pdf-body
https://www.benchchem.com/product/b15139953?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


H2R, and H3R) due to structural similarities among their endogenous ligand, histamine. One

study indicated that the functional effects of ST-1006 were completely blocked by a selective

H4R antagonist, suggesting high selectivity under the tested conditions. However, some other

H4R agonists have shown cross-reactivity with the H2 receptor. Therefore, it is crucial to

experimentally verify the selectivity of ST-1006 in your specific assay system.
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Observed Issue Potential Cause Recommended Action

Unexpected cellular response

inconsistent with H4R

activation.

Off-target effect: The observed

phenotype may be due to ST-

1006 Maleate interacting with

another receptor, such as a

different histamine receptor

subtype or an unrelated

GPCR.

1. Confirm H4R expression:

Verify the expression of H4R in

your cell line or tissue model at

both the mRNA and protein

level.2. Use selective

antagonists: Co-incubate your

system with selective

antagonists for other histamine

receptors (H1R, H2R, H3R) to

see if the unexpected effect is

blocked.3. Perform a

counterscreen: Test the activity

of ST-1006 Maleate in a cell

line that does not express H4R

but does express other

potential off-targets.

Inconsistent results between

different assay formats (e.g.,

binding vs. functional assays).

Functional selectivity (biased

agonism): ST-1006 Maleate

might preferentially activate

one downstream signaling

pathway over another (e.g., G

protein signaling vs. β-arrestin

recruitment).

1. Profile multiple signaling

pathways: Use a panel of

functional assays to measure

different downstream signaling

events, such as cAMP

modulation, calcium

mobilization, and β-arrestin

recruitment.2. Compare with a

reference agonist: Benchmark

the signaling profile of ST-1006

Maleate against that of

histamine, the endogenous

agonist.

Lower than expected potency

in a cellular assay.

Assay conditions: Factors such

as cell density, incubation time,

and the presence of serum can

influence the apparent potency

of a compound.

1. Optimize assay parameters:

Systematically vary cell

number, stimulation time, and

serum concentration to

determine the optimal

conditions for your assay.2.
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Use a fresh compound stock:

Ensure the integrity of your ST-

1006 Maleate stock solution,

as repeated freeze-thaw cycles

can degrade the compound.

Data on Histamine Receptor Subtype Selectivity
While a comprehensive public selectivity panel for ST-1006 Maleate is not readily available, the

following table provides a representative selectivity profile for a typical selective H4R agonist

against other human histamine receptor subtypes. Researchers should generate their own data

to confirm the selectivity of ST-1006 Maleate in their experimental setup.

Receptor Subtype Ligand Assay Type
Affinity (Ki, nM) /
Potency (EC50, nM)

H4R ST-1006 Binding (pKi) 11.5

H1R
Representative H4R

Agonist
Binding >10,000

H2R
Representative H4R

Agonist
Binding >1,000

H3R
Representative H4R

Agonist
Binding >1,000

Note: The pKi of 7.94 for ST-1006 at H4R corresponds to a Ki of approximately 11.5 nM. Data

for other receptors are representative of highly selective H4R agonists and should be

experimentally confirmed for ST-1006.

Experimental Protocols
Protocol 1: Radioligand Binding Assay for Histamine Receptor Selectivity

This protocol describes a method to determine the binding affinity (Ki) of ST-1006 Maleate for

H1, H2, H3, and H4 receptors.
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Cell Culture and Membrane Preparation:

Culture cell lines stably expressing each of the human histamine receptor subtypes (H1R,

H2R, H3R, H4R).

Harvest cells and prepare cell membranes by homogenization and centrifugation.

Resuspend the membrane pellet in an appropriate assay buffer.

Binding Assay:

In a 96-well plate, add the cell membranes, a specific radioligand for each receptor

subtype (e.g., [3H]-Mepyramine for H1R, [125I]-Iodoaminopotentidine for H2R, [3H]-Nα-

Methylhistamine for H3R, and [3H]-Histamine for H4R), and a range of concentrations of

ST-1006 Maleate.

Incubate the plates to allow binding to reach equilibrium.

Harvest the membranes onto filter mats using a cell harvester and wash to remove

unbound radioligand.

Data Analysis:

Measure the radioactivity on the filter mats using a scintillation counter.

Determine the IC50 value of ST-1006 Maleate for each receptor by non-linear regression

analysis of the competition binding curves.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for H2R and H4R Activity

This protocol measures the functional activity of ST-1006 Maleate at the Gs-coupled H2R

(stimulation of cAMP) and the Gi/o-coupled H4R (inhibition of forskolin-stimulated cAMP).

Cell Culture:

Culture cell lines stably expressing either human H2R or H4R.
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Seed the cells into a 96-well plate and allow them to attach overnight.

cAMP Assay:

Wash the cells and incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to

prevent cAMP degradation.

For H4R (Gi/o-coupled): Add a stimulant of adenylyl cyclase (e.g., forskolin) along with a

range of concentrations of ST-1006 Maleate.

For H2R (Gs-coupled): Add a range of concentrations of ST-1006 Maleate.

Incubate for a specified time to allow for changes in intracellular cAMP levels.

Data Analysis:

Lyse the cells and measure the intracellular cAMP concentration using a commercially

available cAMP assay kit (e.g., HTRF, ELISA).

Generate dose-response curves and determine the EC50 (for H2R agonism) or IC50 (for

H4R inhibition of forskolin-stimulated cAMP) values for ST-1006 Maleate.

Visualizations

ST-1006 Maleate (On-Target)

Potential Off-Targets

ST-1006 H4R

H1R

Potential
Cross-reactivity

H2R

Potential
Cross-reactivity

Gαi/o Adenylyl Cyclase
(Inhibition) ↓ cAMP

Gαq PLC ↑ IP3, DAG ↑ Intracellular Ca²⁺

Gαs Adenylyl Cyclase
(Stimulation) ↑ cAMP
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Click to download full resolution via product page

Caption: Signaling pathways of the on-target H4R and potential off-target histamine receptors.
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Caption: Workflow for investigating potential off-target effects of ST-1006 Maleate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15139953#potential-off-target-effects-of-st-1006-
maleate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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